Structural Differentiation: 3,7-Dimethyl Substitution Pattern vs. 7-Monomethyl and 2,3,7-Trimethyl Analogs Alters Steric and Electronic Profile
The target compound bears methyl groups at both the 3- and 7-positions of the thiazolo[3,2-a]pyrimidine core, a substitution pattern that is distinct from the 7-monomethyl analog (CAS 941878-67-7) and the 2,3,7-trimethyl analog (N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide) . The additional 3-methyl group increases the electron density of the fused ring system via inductive and hyperconjugative effects while introducing steric bulk that restricts rotation of the C6–Namide bond, as evidenced by the higher calculated LogD (0.03 at pH 7.4 for the 7-monomethyl analog vs. predicted 0.18 at pH 5.5 for the 3,7-dimethyl system) . This conformational restriction can pre-organize the nicotinamide moiety for hydrogen-bonding interactions within enzyme active sites.
| Evidence Dimension | Substitution pattern and conformational constraint |
|---|---|
| Target Compound Data | 3,7-Dimethyl substitution; molecular formula C14H11ClN4O2S; MW 334.78 Da |
| Comparator Or Baseline | 7-Monomethyl analog (CAS 941878-67-7): C13H9ClN4O2S, MW 320.75 Da; 2,3,7-Trimethyl analog: C15H13ClN4O2S, MW ~348.8 Da |
| Quantified Difference | Difference of one methyl group (~14 Da per methyl); altered lipophilicity (estimated ΔLogP ~0.5–0.8 per additional methyl based on fragment-based predictions) |
| Conditions | In silico comparison using ChemSpider-predicted physicochemical properties and structural analysis |
Why This Matters
The precise methylation pattern directly influences passive membrane permeability, metabolic stability, and target binding conformation, making the 3,7-dimethyl substitution a critical specification for procurement when SAR consistency is required.
